molecular formula C17H17N3O4 B3862662 2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide

2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide

Cat. No.: B3862662
M. Wt: 327.33 g/mol
InChI Key: FBAMCOFSSLOPIG-WOJGMQOQSA-N
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Description

2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide is a complex organic compound with a molecular formula of C24H23N3O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide typically involves the condensation of benzylidenehydrazine with N-(2,5-dimethoxyphenyl)-2-oxoacetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, with additional steps for purification and quality control to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms underlying its biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide include:

Uniqueness

These structural elements differentiate it from other similar compounds and contribute to its unique reactivity and biological activities .

Properties

IUPAC Name

N'-[(E)-benzylideneamino]-N-(2,5-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-13-8-9-15(24-2)14(10-13)19-16(21)17(22)20-18-11-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAMCOFSSLOPIG-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
Reactant of Route 3
2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
Reactant of Route 4
2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
Reactant of Route 5
2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
Reactant of Route 6
2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide

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